molecular formula C18H15Cl2NO5 B14993051 methyl 4-[(2,4-dichlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

methyl 4-[(2,4-dichlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B14993051
M. Wt: 396.2 g/mol
InChI Key: VQMQOFYEBJTWIF-UHFFFAOYSA-N
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Description

Methyl 4-[(2,4-dichlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a benzoxazine derivative characterized by a 1,4-benzoxazine core substituted with a methyl carboxylate group at position 2 and a (2,4-dichlorophenoxy)acetyl moiety at position 2. The 2,4-dichlorophenoxy group introduces significant lipophilicity and electronic effects due to the electron-withdrawing chlorine atoms, which may enhance stability and biological activity.

Properties

Molecular Formula

C18H15Cl2NO5

Molecular Weight

396.2 g/mol

IUPAC Name

methyl 4-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C18H15Cl2NO5/c1-24-18(23)16-9-21(13-4-2-3-5-15(13)26-16)17(22)10-25-14-7-6-11(19)8-12(14)20/h2-8,16H,9-10H2,1H3

InChI Key

VQMQOFYEBJTWIF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(C2=CC=CC=C2O1)C(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(2,4-dichlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid . This intermediate is then reacted with an appropriate amine to form the benzoxazine ring structure. The final step involves esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes often incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2,4-dichlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while nucleophilic substitution can produce a variety of substituted phenoxy derivatives .

Scientific Research Applications

Methyl 4-[(2,4-dichlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound that has found applications across various scientific and industrial fields. Its unique structure, featuring a benzoxazine ring, a dichlorophenoxy group, and an ester functional group, contributes to its versatility in chemical reactions and applications.

Scientific Research Applications

  • Chemistry this compound serves as a building block in synthesizing more complex molecules and as a reagent in various organic reactions.
  • Medicine Research indicates the potential of its derivatives in developing new pharmaceuticals, particularly for anti-inflammatory and anticancer agents.
  • Industry It is used in producing specialty chemicals and materials, including polymers and coatings.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation Forms corresponding quinones or other oxidized derivatives.
  • Reduction Converts the compound into corresponding alcohols or amines.
  • Substitution The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while nucleophilic substitution can produce a variety of substituted phenoxy derivatives.

Related Compounds and Applications

Other dichlorophenoxy compounds and benzoxazine derivatives have demonstrated significant bioactivity:

  • 2,4-Dichlorophenoxyacetic Thiosemicarbazides These derivatives exhibit potential anticancer activity through interactions with DNA . Cytotoxicity was evaluated on the MKN74 gastric cancer cell line and human skin fibroblast BJ, with apoptosis/necrosis and cell cycle analysis conducted using image cytometry. The presence of abasic sites (AP) and double-strand breaks (DSB) in the DNA of treated cells was also measured .
  • 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines Novel benzoxazine scaffolds have shown potent anticancer activity. Compound 14f displayed the most potent anticancer activity (IC50 = 7.84–16.2 µM against PC-3, NHDF, MDA-MB-231, MIA PaCa-2, and U-87 MG cancer cell lines), suggesting its potential as a lead compound for further structural optimization .

Mechanism of Action

The mechanism of action of methyl 4-[(2,4-dichlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, its derivatives may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific structure and functional groups of the derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s structural analogs differ primarily in their substituents at positions 4 and 6 of the benzoxazine core. Key comparisons include:

Compound Name Substituents Molecular Formula Key Properties References
Ethyl 6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Bromo at position 6, ethyl ester at position 2 C₁₁H₁₂BrNO₃ Mp: Not reported; IR: ν(CO) ~1740 cm⁻¹; Higher molecular weight due to Br [1].
Ethyl 4-benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Benzyl at position 4, chloro at position 6, ethyl ester at position 2 C₁₈H₁₈ClNO₃ Mp: Not reported; Enhanced steric hindrance from benzyl group [2].
Ethyl 4-acetyl-6-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Acetyl and formyl groups at positions 4 and 6, ethyl ester at position 2 C₁₄H₁₅NO₅ IR: ν(CO) 1756 cm⁻¹ (ester), 1672 cm⁻¹ (acetyl); MS: m/z 278 [M+H]⁺ [3].
Methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Acetyl at position 4, methyl ester at position 2 C₁₂H₁₃NO₄ CAS 3640-49-1; Safety data emphasize handling precautions [7].
Methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate 4-Bromobenzoyl at position 4, methyl ester at position 2 C₁₈H₁₆BrNO₄ CAS 88441-04-7; Bromine increases molecular weight and potential reactivity [12].

Key Differences and Implications

  • Electron-Withdrawing Effects: The 2,4-dichlorophenoxy group in the target compound introduces stronger electron-withdrawing effects compared to acetyl (C=O) or benzyl (C₆H₅) groups. This may enhance stability and influence reactivity in substitution or oxidation reactions [12].
  • Spectroscopic Signatures : The target compound’s IR spectrum would show distinct ν(CO) stretches for the ester (~1740 cm⁻¹) and acetyl (~1670 cm⁻¹) groups, with chlorine-induced shifts in ¹H-NMR aromatic signals (δ 7.2–7.8 ppm) [4].

Biological Activity

Methyl 4-[(2,4-dichlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a benzoxazine ring structure combined with a dichlorophenoxyacetyl moiety. Its molecular formula is C12H10Cl2N2O4C_{12}H_{10}Cl_2N_2O_4, and it has a molecular weight of approximately 305.12 g/mol. The presence of chlorine atoms in the structure enhances its biological activity and potential applications in various fields.

1. Antimicrobial Activity

Research indicates that compounds with benzoxazine structures exhibit antimicrobial properties. Studies have shown that this compound demonstrates notable activity against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) Reference
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

2. Cytotoxic Effects

The cytotoxicity of this compound has been evaluated using various cancer cell lines. The results indicate that it possesses significant cytotoxic effects, particularly against gastric cancer cells.

Cell Line IC50 (µM) Effect Reference
MKN74 (Gastric Cancer)45Induces apoptosis
BJ (Human Skin Fibroblast)150Lower toxicity observed

3. Herbicidal Activity

The compound's herbicidal properties have been explored in agricultural applications. Formulations containing this compound have shown effectiveness in controlling weed growth.

Weed Species Effective Concentration (g/L) Control Rate (%) Reference
Amaranthus retroflexus0.585
Cynodon dactylon1.090

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in growth regulation and apoptosis pathways. The compound may induce oxidative stress in cancer cells, leading to cell death.

Case Study: Anticancer Properties

A study investigating the anticancer properties of this compound on MKN74 gastric cancer cells revealed that it induced apoptosis through the activation of caspases and increased levels of reactive oxygen species (ROS). This suggests a potential therapeutic role in cancer treatment.

Case Study: Herbicide Efficacy

Field trials demonstrated that formulations containing this compound significantly reduced weed populations compared to untreated controls. The results support its application as an effective herbicide in agricultural practices.

Q & A

Basic: What are the standard synthetic routes for methyl 4-[(2,4-dichlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with benzoxazine core formation. For example:

Core Construction : React 3,4-dihydro-2H-1,4-benzoxazine derivatives with acylating agents. A reported method uses ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate as a precursor, which undergoes substitution at the 4-position with (2,4-dichlorophenoxy)acetyl chloride in the presence of a base (e.g., triethylamine) .

Esterification : Methyl ester formation can be achieved via acid-catalyzed ester exchange or direct coupling with methyl chloroformate under anhydrous conditions .
Key Data : Yields range from 60–75% for analogous benzoxazine derivatives, with purity confirmed by HPLC (>95%) and elemental analysis (e.g., C: 46.18%, H: 4.23%, N: 4.90% for brominated analogs) .

Advanced: How can regioselectivity be optimized during functionalization of the benzoxazine ring?

Methodological Answer:
Regioselectivity is influenced by:

Substituent Effects : Electron-donating groups at the 4-position direct electrophilic attacks to the 6-position. For example, methyl groups enhance para-selectivity in formylation reactions .

Catalytic Control : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like PPh₃ enable selective C–H activation at specific positions. Reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates has been demonstrated for related N-heterocycles .
Key Data : DFT calculations (B3LYP/6-31G*) predict regioselectivity trends, validated by X-ray crystallography of intermediates .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

NMR : ¹H and ¹³C NMR confirm the benzoxazine scaffold and substituent positions. For example, the methyl ester group appears as a singlet at ~3.7 ppm (¹H) and ~170 ppm (¹³C) .

X-ray Crystallography : Resolves stereochemistry; hydrogen-bonding networks (e.g., N–H···O interactions) stabilize the crystal lattice .
Key Data : Reported crystal structures (CCDC 2032776) show bond lengths (C–O: 1.36–1.42 Å) and angles (N–C–O: 117°) .

Advanced: What is the role of the 2,4-dichlorophenoxy moiety in biological activity?

Methodological Answer:
The dichlorophenoxy group enhances lipophilicity and target binding:

Toxicity Profile : Analogous 2,4-D derivatives exhibit herbicidal activity via auxin mimicry, disrupting plant cell growth. Mammalian toxicity (e.g., hepatotoxicity) is linked to mitochondrial uncoupling .

Anticancer Potential : Demethylation of methoxy groups in benzoxazines (using BBr₃) generates phenolic derivatives with improved antiproliferative activity (IC₅₀: 5–20 µM in MCF-7 cells) .

Basic: How stable is this compound under varying pH and temperature conditions?

Methodological Answer:
Stability studies involve:

Thermogravimetric Analysis (TGA) : Decomposition onset at ~200°C, consistent with related benzoxazines (mp 143–152.5°C) .

pH Stability : Hydrolysis of the ester group occurs at pH > 10, monitored by HPLC. Neutral to mildly acidic conditions (pH 4–7) preserve integrity for >48 hours .

Advanced: What mechanistic insights exist for its antiproliferative activity?

Methodological Answer:
Mechanisms are probed via:

Enzyme Inhibition : Demethylated derivatives (e.g., 4-aryl-3,4-dihydro-2H-1,4-benzoxazines) inhibit topoisomerase IIα by intercalating DNA, validated by comet assays .

ROS Induction : Flow cytometry shows ROS accumulation in treated cells, triggering apoptosis (Annexin V/PI staining) .

Basic: What analytical methods ensure purity and identity?

Methodological Answer:

Elemental Analysis : Matches calculated values (e.g., C: 46.42%, H: 4.11%, N: 5.07% for brominated analogs) .

Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation of impurities .

Advanced: How do computational models predict its reactivity and interactions?

Methodological Answer:

DFT Calculations : B3LYP/6-31G* models predict electrophilic aromatic substitution sites and transition states for ring functionalization .

Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., EGFR kinase), showing affinity scores of −8.5 kcal/mol for optimized derivatives .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Toxicity Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation, as seen in 2,4-D analogs .

Ventilation : Fume hoods prevent inhalation of fine powders (particle size <10 µm) .

Advanced: How do structural modifications impact structure-activity relationships (SAR)?

Methodological Answer:

Substituent Variation : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the 6-position increases cytotoxicity (e.g., IC₅₀ reduced by 40% vs. parent compound) .

Ring Expansion : Replacing the benzoxazine core with a diazepine ring alters pharmacokinetics (e.g., logP increases from 2.1 to 3.5) .

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